Product packaging for 2-Methyl-5-nitropyridine hydrate(Cat. No.:)

2-Methyl-5-nitropyridine hydrate

Cat. No.: B8025805
M. Wt: 156.14 g/mol
InChI Key: XFARIRKGAKAZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Nitropyridine Scaffolds in Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental scaffolds in organic and medicinal chemistry. guidechem.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is isoelectronic with benzene (B151609) but exhibits distinct chemical properties due to the electronegativity and basicity of the nitrogen atom. nih.govsigmaaldrich.com This nitrogen atom can act as a hydrogen bond acceptor and a base, which often enhances the water solubility of molecules containing this scaffold. nih.govnih.gov

The introduction of a nitro group (—NO₂) to the pyridine ring, creating a nitropyridine, further alters its electronic properties. The strong electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient. nih.gov This has several important consequences for its reactivity:

It facilitates nucleophilic aromatic substitution reactions, where a nucleophile can replace a leaving group on the ring. nih.gov

It influences the acidity of adjacent functional groups.

It serves as a versatile precursor for the synthesis of other functional groups, such as amino groups, which are pivotal in the construction of more complex molecules. scribd.com

Due to these characteristics, nitropyridine scaffolds are considered valuable precursors for a wide range of biologically active molecules, including those with potential antitumor, antiviral, and antibacterial properties. scribd.com They are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com

Historical Development and Evolution of Research on 2-Methyl-5-nitropyridine (B155877) Systems

Research into pyridine derivatives dates back to the 19th century, with the first synthesis of pyridine itself being a landmark in heterocyclic chemistry. nih.gov The development of synthetic methods for substituted pyridines has been a continuous focus. For the 2-Methyl-5-nitropyridine system, research has primarily revolved around its synthesis and its utility as a chemical intermediate. guidechem.comchemicalbook.com

One established synthetic route to 2-Methyl-5-nitropyridine involves the multi-step conversion of a precursor like 2-chloro-3-nitropyridine. This can be reacted with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired 2-methyl-3-nitropyridine. mdpi.com Another documented method starts from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, which is heated in aqueous sulfuric acid to produce 2-Methyl-5-nitropyridine as a brown solid. chemicalbook.comchemicalbook.com

Historically, compounds like 2-Methyl-5-nitropyridine have been valued not as end-products themselves, but as key intermediates. chemicalbook.com Their chemical handles—the methyl group and the reducible nitro group—allow for further elaboration into more complex molecular architectures, such as those found in pharmaceuticals. guidechem.com The evolution of this research has been driven by the constant demand for new and efficient synthetic pathways to novel bioactive compounds.

Overview of Current Research Trajectories for 2-Methyl-5-nitropyridine Hydrate (B1144303)

Specific, published research focusing exclusively on 2-Methyl-5-nitropyridine hydrate is limited. Its availability from commercial suppliers under the CAS number 1881296-40-7 suggests its use in early-stage discovery and as a building block in synthetic chemistry. bldpharm.com Current research trajectories can be inferred from the broader context of nitropyridine and hydrate chemistry.

The primary research interest in this compound likely lies in its role as a reactant in the synthesis of more complex molecules. For instance, research on related structures, such as hydrazide derivatives of 2-methyl-5-nitro-6-phenylnicotinic acid, highlights the ongoing effort to create new compounds with potential biological activity from nitropyridine precursors. mdpi.com The hydrate form may be used in reactions where the presence of water is either tolerated or beneficial, or it may be used interchangeably with the anhydrous form depending on the specific synthetic requirements. Future research may focus on comparing the reactivity of the hydrate versus the anhydrous form in various chemical transformations.

Defining the Academic Research Scope for Hydrate Forms of Pyridine Derivatives

The study of hydrate forms of chemical compounds, including pyridine derivatives, is a significant area of academic and industrial research, particularly in materials science and pharmaceutical development. A hydrate is a compound that has a specific number of water molecules included in its molecular structure. wikipedia.org

The academic scope for investigating hydrates like this compound includes several key areas:

Crystallography: Determining the precise crystal structure of the hydrate to understand how the water molecules are integrated into the crystal lattice and how they interact with the pyridine derivative through hydrogen bonding. For example, the crystal structure of a simple pyridine trihydrate has been characterized. wikipedia.org

Physicochemical Properties: Investigating how hydration affects fundamental properties such as melting point, solubility, stability, and dissolution rate compared to the anhydrous form. These properties are critically important in the pharmaceutical industry, as they can influence a drug's bioavailability.

Synthesis and Transformation: Studying the conditions under which the hydrate is formed and its stability relative to the anhydrous form under different temperature and humidity conditions. This is crucial for controlling the solid-state form of a compound.

Spectroscopy: Using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to characterize the hydrate and understand the influence of the water of hydration on the molecule's vibrational modes and chemical shifts. acs.org

The presence of water in the crystal structure can lead to different crystal packing and intermolecular interactions, making the study of hydrates essential for a complete understanding of a compound's solid-state chemistry.

Data Tables

Table 1: Physicochemical Properties of 2-Methyl-5-nitropyridine and its Hydrate

Property2-Methyl-5-nitropyridineThis compound
CAS Number 21203-68-9 nih.gov1881296-40-7 bldpharm.com
Molecular Formula C₆H₆N₂O₂ nih.govC₆H₈N₂O₃
Molecular Weight 138.12 g/mol nih.gov156.14 g/mol bldpharm.com
Appearance Yellow Crystalline Solid guidechem.comNot specified
Solubility in Water Sparingly soluble guidechem.comNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B8025805 2-Methyl-5-nitropyridine hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.H2O/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARIRKGAKAZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 5 Nitropyridine and Its Hydrate

Multicomponent Reaction Strategies for 5-Nitropyridine Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, aligning with the principles of green chemistry. numberanalytics.com The construction of the 5-nitropyridine core can be effectively achieved through various MCRs.

Hantzsch-Type Condensations and Their Adaptations

The Hantzsch pyridine (B92270) synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. figshare.comresearchgate.net Adaptations of this reaction have been developed for the synthesis of nitropyridines.

The synthesis of 5-nitro-1,4-dihydropyridines can be achieved through the interaction of α,β-unsaturated nitro ketones with various enamines. These dihydropyridine (B1217469) intermediates can then be aromatized to the corresponding 5-nitropyridines using reagents such as sodium nitrite (B80452) in acetic acid. Research has also explored the use of 2-nitroacetophenone or nitroacetone in Hantzsch-type reactions with a β-dicarbonyl compound and ammonium (B1175870) acetate (B1210297) to yield 5-nitro-1,4-dihydropyridine derivatives. chemicalbook.com The subsequent oxidation provides the desired 5-nitropyridine core.

Recent advancements have focused on improving the efficiency and environmental footprint of the Hantzsch reaction. figshare.com These include the use of microwave irradiation, ultrasonic irradiation in aqueous micelles, and various catalysts to improve yields and shorten reaction times. figshare.com For instance, a multicomponent approach for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines utilized acetaldehyde (B116499) diethyl acetal (B89532) as a source of acetaldehyde, which upon oxidation, yielded the corresponding 2,4-dimethyl-5-nitropyridines. chemicalbook.com

Exploration of Novel Catalytic Systems in Pyridine Synthesis

The development of novel catalytic systems has significantly advanced pyridine synthesis, offering milder reaction conditions and improved selectivity. numberanalytics.comacsgcipr.org Both homogeneous and heterogeneous catalysts have been employed.

Transition metal catalysts, particularly those based on palladium, have been instrumental in cross-coupling reactions for the synthesis of substituted pyridines. numberanalytics.com Cobalt-based catalysts have also shown promise. For example, a catalytic system of CoCl₂·6H₂O with dppe (1,2-bis(diphenylphosphino)ethane) and zinc powder has been used for the formation of substituted pyridines from unactivated nitriles and α,ω-diynes. nih.gov

Organocatalysis has emerged as a powerful tool in pyridine synthesis. Photochemical methods using organocatalysts, such as dithiophosphoric acid, have enabled the functionalization of pyridines through radical-mediated pathways under mild conditions. acs.org Furthermore, magnetically recoverable nanocatalysts are being explored to facilitate easier product separation and catalyst recycling, contributing to more sustainable synthetic processes. rsc.org Three-component ring transformations of dinitropyridone with a ketone and an ammonia source also provide a route to nitropyridines. nih.gov

Targeted Synthesis of 2-Methyl-5-nitropyridine (B155877) Precursors

The synthesis of 2-methyl-5-nitropyridine can also be approached by first constructing a suitable precursor containing the pyridine ring, followed by targeted modifications.

Approaches from Malonic Acid Diethyl Ester Derivatives

A well-established route to 2-methyl-5-nitropyridine involves the use of malonic acid diethyl ester derivatives. chemicalbook.commdpi.com This method typically starts with the reaction of a 2-halopyridine, such as 2-chloro-5-nitropyridine, with the anion of diethyl malonate. mdpi.com The resulting diethyl (5-nitropyridin-2-yl)malonate is then subjected to hydrolysis and decarboxylation to yield 2-methyl-5-nitropyridine. chemicalbook.commdpi.com

A specific procedure involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester using aqueous sulfuric acid. chemicalbook.com The reaction mixture is heated, and after cooling and neutralization, the product is extracted and purified. This method has been reported to provide a good yield of 2-methyl-5-nitropyridine. chemicalbook.com

ReactantReagents and ConditionsProductYield (%)Reference
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester1. 20% aq. H₂SO₄, 100°C, 2h; 2. aq. NaOH2-Methyl-5-nitropyridine83 chemicalbook.com

Table 1: Synthesis of 2-Methyl-5-nitropyridine from a Malonic Acid Diethyl Ester Derivative.

Nitration Pathways for Substituted Pyridines

The direct nitration of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net However, the presence of activating groups can facilitate this reaction. For the synthesis of 2-methyl-5-nitropyridine, the starting material would be 2-methylpyridine (B31789) (2-picoline).

Direct nitration of 2-methylpyridine typically requires harsh conditions and can lead to a mixture of isomers. The nitration of pyridines can be achieved using strong nitrating agents like a mixture of nitric acid and sulfuric acid, often at elevated temperatures. researchgate.netyoutube.com The directing effects of the methyl group and the pyridine nitrogen influence the position of nitration. The use of nitric acid in trifluoroacetic anhydride (B1165640) is another method that has been employed for the nitration of various pyridine derivatives. researchgate.netrsc.org

More recent methods have explored alternative nitrating systems to improve yields and selectivity. For instance, the reaction of pyridines with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, followed by reaction with sulfur dioxide or sodium bisulfite, can lead to 3-nitropyridines through a sigmatropic rearrangement. researchgate.netresearchgate.net

Starting MaterialNitrating Agent/ConditionsMajor Product(s)Reference
PyridineHNO₃ / H₂SO₄3-Nitropyridine (B142982) (low yield) researchgate.net
Pyridine1. N₂O₅; 2. SO₂/H₂O3-Nitropyridine researchgate.netresearchgate.net
Substituted PyridinesHNO₃ / Trifluoroacetic anhydride3-Nitropyridines researchgate.netrsc.org

Table 2: General Nitration Pathways for Pyridine Derivatives.

Green Chemistry Principles in the Synthesis of Nitropyridine Compounds

Development of Environmentally Benign Reaction Conditions

A primary goal of green chemistry is the development of reaction conditions that are less hazardous to human health and the environment. For nitropyridine synthesis, this involves moving away from harsh reagents and high-energy processes towards more sustainable alternatives.

Several strategies have been developed to create more environmentally benign conditions for nitropyridine synthesis:

Milder Reagents and Catalysts: Traditional nitration often involves potent and corrosive acid mixtures. Research has focused on milder reaction conditions. For instance, the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes can be achieved by heating in toluene (B28343) with catalytic amounts of piperidine, which is a significantly milder alternative to using stoichiometric amounts of strong bases like potassium tert-butoxide. mdpi.com

Continuous Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch reactions, including enhanced safety, better temperature control, shorter reaction times, and reduced waste. A flow synthesis of 2-methylpyridines has been demonstrated using a packed column of Raney® nickel, which provides the methylated product in high yield without the need for extensive work-up or purification, representing a much greener protocol. mdpi.com

Elimination of Hazardous Separation Steps: An innovative synthesis for a nitropyridine derivative was developed that avoids the need for chromatography, a common purification technique that consumes large quantities of solvents and materials. This "3E" (ecologic, economical, and environmentally-friendly) process results in a more sustainable manufacturing route. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Maximizing atom economy is crucial for minimizing waste and making synthesis more sustainable. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Optimizing reaction efficiency involves designing synthetic routes that maximize the conversion of starting materials into the product. Key strategies include:

Reaction Type Selection: Addition and rearrangement reactions are inherently 100% atom-economical. Substitution and elimination reactions, by contrast, generate byproducts and thus have lower atom economies.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can enable reactions with higher atom economy and can often be used in small amounts and recycled, reducing waste. numberanalytics.com

A known synthesis of 2-Methyl-5-nitropyridine involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester using sulfuric acid and water. chemicalbook.com The table below presents a theoretical atom economy calculation for the final decarboxylation step, assuming the intermediate carboxylic acid is formed first.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Nitropyridine Hydrate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Methyl-5-nitropyridine (B155877) provides critical information about the electronic environment of the protons. The pyridine (B92270) ring contains three aromatic protons (H-3, H-4, and H-6), and the methyl group has three equivalent protons.

Chemical Shifts (δ): The electron-withdrawing nature of the nitro group (at C-5) and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons, causing them to appear in the downfield region of the spectrum.

H-6: This proton is positioned between the ring nitrogen and the adjacent carbon bearing the nitro group, making it the most deshielded. It is expected to appear as a doublet at the lowest field, likely in the range of δ 9.0-9.5 ppm.

H-4: This proton is ortho to the electron-withdrawing nitro group and is expected to appear as a doublet of doublets, likely in the range of δ 8.2-8.6 ppm.

H-3: This proton is adjacent to the methyl-bearing carbon and is the least deshielded of the ring protons. It is expected to resonate as a doublet in the range of δ 7.3-7.6 ppm.

Methyl Protons (-CH₃): The protons of the methyl group at the C-2 position are shielded relative to the aromatic protons and are expected to appear as a singlet further upfield, typically around δ 2.5-2.7 ppm.

Coupling Patterns (J): The spin-spin coupling between adjacent non-equivalent protons provides connectivity information.

The coupling between H-3 and H-4 (J₃,₄) is a typical ortho-coupling with an expected value of 8-9 Hz.

The coupling between H-4 and H-6 (J₄,₆) is a meta-coupling, which is significantly smaller, typically around 2-3 Hz.

H-6 will show only the meta-coupling to H-4, appearing as a doublet (or more accurately, a doublet with fine splitting). H-4 will appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3 will appear as a doublet from its coupling to H-4.

Table 1: Predicted ¹H NMR Data for 2-Methyl-5-nitropyridine

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 9.0 - 9.5 d J₄,₆ ≈ 2-3
H-4 8.2 - 8.6 dd J₃,₄ ≈ 8-9; J₄,₆ ≈ 2-3
H-3 7.3 - 7.6 d J₃,₄ ≈ 8-9

Carbon-13 (¹³C) NMR Elucidation of Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state. For 2-Methyl-5-nitropyridine, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon.

C-2: This carbon, bonded to the nitrogen and the methyl group, is expected to resonate at a significantly downfield position, typical for carbons adjacent to the heteroatom in a pyridine ring.

C-5: The carbon directly attached to the highly electron-withdrawing nitro group will be strongly deshielded.

C-6 and C-4: These carbons, which are ortho and para to the ring nitrogen and influenced by the nitro group, will also be found at downfield shifts.

C-3: This carbon is generally found at a more upfield position relative to the other ring carbons.

Methyl Carbon (-CH₃): The methyl carbon signal will appear at the most upfield position, characteristic of sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-5-nitropyridine

Carbon Predicted Chemical Shift (δ, ppm)
C-2 158 - 162
C-3 122 - 126
C-4 135 - 140
C-5 145 - 150
C-6 148 - 152

Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For 2-Methyl-5-nitropyridine, a COSY spectrum would show a cross-peak between the signals for H-3 and H-4, confirming their adjacent positions. A weaker cross-peak might also be observed between H-4 and H-6, confirming their meta relationship. rsc.orgnih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orgsigmaaldrich.com It would allow for the direct assignment of each protonated carbon in the ring by linking the assigned proton signals (H-3, H-4, H-6) to their corresponding carbon signals (C-3, C-4, C-6). The methyl proton signal would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. rsc.orgnih.gov It is exceptionally powerful for piecing together the carbon skeleton and placing substituents. Key expected correlations for 2-Methyl-5-nitropyridine would include:

Correlations from the methyl protons to both C-2 and C-3.

Correlations from H-6 to C-5, C-4, and C-2.

Correlations from H-4 to C-5, C-3, and C-6.

Correlations from H-3 to C-2, C-4, and C-5.

These combined techniques provide a robust and definitive method for the complete structural assignment of the molecule. sigmaaldrich.com

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide insight into dynamic processes within a molecule, such as the rotation around single bonds or intermolecular exchange. For 2-Methyl-5-nitropyridine hydrate (B1144303), VT-NMR could be used to investigate:

Nitro Group Rotation: The rotation of the -NO₂ group relative to the pyridine ring might be hindered. At low temperatures, this rotation could slow sufficiently on the NMR timescale to cause broadening or even splitting of the signals for the adjacent protons (H-4 and H-6).

Hydrate Dynamics: In the hydrate form, water molecules are associated with the 2-Methyl-5-nitropyridine molecule in the crystal lattice. In solution, VT-NMR could probe the exchange dynamics between the water of hydration and any bulk water present in the solvent, potentially revealing information about the strength of the hydrogen bonding interactions.

No specific experimental data on VT-NMR studies for this compound are publicly available, but these are the types of dynamic phenomena that such an investigation would target.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Methyl-5-nitropyridine hydrate is characterized by absorption bands corresponding to the vibrations of the nitro group, the substituted pyridine ring, and the water molecule.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most intense and characteristic bands in the spectrum. spectroscopyonline.com

Asymmetric Stretch: A strong absorption is expected in the range of 1550-1475 cm⁻¹ for nitro groups attached to an aromatic ring. orgchemboulder.com

Symmetric Stretch: A second strong absorption is expected between 1360-1290 cm⁻¹. orgchemboulder.com

Pyridine Ring Vibrations: The spectrum will contain several bands related to the C-H and C=C/C=N stretching and bending vibrations of the aromatic ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring Stretching: C=C and C=N stretching vibrations occur in the 1600-1400 cm⁻¹ region.

Methyl Group (CH₃) Vibrations:

C-H Stretching: Aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

C-H Bending: Bending vibrations for the methyl group appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Water of Hydration (H₂O): The presence of a water molecule in the crystal structure ("hydrate") will give rise to a distinct, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of O-H stretching in hydrogen-bonded water. A weaker H-O-H bending vibration may also be observed around 1630 cm⁻¹. The presence and nature of these bands can confirm the hydrated state of the compound. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad) O-H Stretch Water of Hydration
> 3000 C-H Stretch Aromatic Ring
< 3000 C-H Stretch Methyl Group
~1630 H-O-H Bend Water of Hydration
1600 - 1400 C=C, C=N Stretches Aromatic Ring
1550 - 1475 (strong) Asymmetric NO₂ Stretch Nitro Group

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical technique, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing insights into the vibrational, rotational, and other low-frequency modes in a molecule. The analysis of Raman spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the detailed assignment of fundamental vibrational modes. nih.govnih.gov

For pyridine derivatives, the vibrational modes are influenced by the number and position of substituents on the ring. niscpr.res.in In the case of 2-Methyl-5-nitropyridine, the key vibrational modes can be assigned to the pyridine ring itself, the methyl group, and the nitro group.

Key Vibrational Mode Assignments:

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic stretching and bending vibrations. The C-H stretching modes of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. niscpr.res.in In-plane and out-of-plane C-H bending vibrations also produce distinct bands in the Raman spectrum. niscpr.res.in

Methyl Group Vibrations: The methyl (-CH₃) group attached to the pyridine ring gives rise to symmetric and asymmetric stretching and bending vibrations. These are fundamental for confirming the presence and environment of the methyl substituent.

Nitro Group Vibrations: The nitro (-NO₂) group is a strong Raman scatterer. Its symmetric and asymmetric stretching vibrations are particularly informative and typically appear in distinct regions of the spectrum. The scissoring, wagging, and twisting modes of the nitro group can also be identified. researchgate.net

A study on the related compound 2-hydroxy-5-methyl-3-nitropyridine (B188116) using laser Raman spectroscopy identified C-H stretching modes at 3064 cm⁻¹ and 3024 cm⁻¹. niscpr.res.in C-H in-plane bending was assigned at 1132 cm⁻¹, and out-of-plane bending was assigned at 807 cm⁻¹. niscpr.res.in Such studies on structurally similar molecules provide a reliable basis for assigning the vibrational bands in the spectrum of this compound. niscpr.res.inresearchgate.net The analysis is often performed on solid-state samples, with spectra recorded over a wide range, for instance, from 100 to 4000 cm⁻¹. nih.gov

Table 1: Predicted Raman Vibrational Frequencies for 2-Methyl-5-nitropyridine Based on Analogous Compounds

Vibrational ModePredicted Frequency Range (cm⁻¹)Reference Moiety
C-H Stretching (Pyridine Ring)3020 - 3070Pyridine Derivatives niscpr.res.in
C-H In-Plane Bending1070 - 11402-hydroxy-5-methyl-3-nitro pyridine niscpr.res.in
C-H Out-of-Plane Bending800 - 8302-hydroxy-5-methyl-3-nitro pyridine niscpr.res.in
NO₂ Asymmetric Stretch~15902-amino-5-nitropyridine researchgate.net
NO₂ Symmetric Stretch~13402-amino-5-nitropyridine researchgate.net
Ring Breathing Mode990 - 1030General Pyridines

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). For aromatic compounds like 2-Methyl-5-nitropyridine, the most significant transitions are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring's conjugated system. researchgate.net The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital.

The UV-Vis spectrum of a substituted pyridine derivative typically shows multiple absorption bands corresponding to these transitions. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and its environment.

Solvent Effects on Absorption Maxima and Molar Absorptivity

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by stabilizing or destabilizing the electronic ground and excited states differently. This phenomenon, known as solvatochromism, can lead to a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Studies on structurally related nitropyridine derivatives have demonstrated these solvent effects. researchgate.net For instance, the absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in various protic and aprotic solvents to interpret these interactions. researchgate.net

Protic vs. Aprotic Solvents: In protic solvents (like methanol (B129727) or water), hydrogen bonding can occur with the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This can stabilize the ground state more than the excited state, often leading to a hypsochromic shift for n → π* transitions.

Solvent Polarity: For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift because the excited state is often more polar than the ground state and is thus better stabilized by polar solvents. biointerfaceresearch.com

The absorption maxima for a series of thiophene (B33073) dyes were shown to shift significantly when measured in methanol, chloroform, and DMF, highlighting the strong dependence of λmax on the solvent environment. biointerfaceresearch.com A similar investigation for this compound would involve measuring its UV-Vis spectrum in a range of solvents with varying polarities.

Table 2: Expected Shifts in λmax for 2-Methyl-5-nitropyridine in Different Solvent Types

Solvent TypePolarityExpected InteractionTypical Effect on n → πTypical Effect on π → π
Non-polar (e.g., Hexane)Lowvan der Waals forcesReferenceReference
Aprotic Polar (e.g., DMF)HighDipole-dipole interactionsSmall Bathochromic ShiftBathochromic Shift
Protic Polar (e.g., Methanol)HighHydrogen bondingHypsochromic ShiftBathochromic Shift

pH-Dependent Spectroscopic Behavior and Protonation Studies

The UV-Vis spectrum of 2-Methyl-5-nitropyridine is expected to be highly sensitive to changes in pH due to the basic nature of the nitrogen atom in the pyridine ring. In acidic solutions, this nitrogen atom can be protonated, leading to the formation of a pyridinium (B92312) cation. This protonation significantly alters the electronic structure of the molecule, which is reflected in the absorption spectrum. pku.edu.cn

The process can be represented as: Py-R + H⁺ ⇌ [PyH-R]⁺ (where Py-R is the neutral 2-Methyl-5-nitropyridine molecule)

This change in electronic distribution upon protonation typically causes a shift in the absorption maxima (acidochromism). researchgate.net By systematically measuring the UV-Vis spectra over a range of pH values, one can monitor the transition between the neutral and protonated forms. For example, studies on o-Methyl Red showed a distinct red shift from 430 nm to 520 nm as the pH was decreased from 13.1 to 0.5, corresponding to different protonation states. pku.edu.cn Similarly, the protonation constant for 2-hydrazinopyridine (B147025) has been determined from its pH-dependent absorption spectra. researchgate.net

A plot of absorbance at a specific wavelength versus pH can be used to generate a titration curve, from which the acid dissociation constant (pKa) of the conjugate acid can be determined. This provides a quantitative measure of the basicity of the pyridine nitrogen in the molecule.

Advanced Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-Methyl-5-nitropyridine (C₆H₆N₂O₂), high-resolution mass spectrometry can be used to validate its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺•). The theoretical exact mass of 2-Methyl-5-nitropyridine is 138.0430.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion which can then undergo fragmentation. arkat-usa.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The most abundant ion in the spectrum is designated as the base peak (100% relative abundance). docbrown.infodocbrown.info

For 2-Methyl-5-nitropyridine, the fragmentation pattern can be predicted based on the stability of the resulting fragments:

Molecular Ion Peak ([M]⁺•): The peak corresponding to the intact molecule, which would appear at an m/z of 138.

Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the -NO₂ group (mass = 46) or an oxygen atom. The loss of NO₂ would result in a fragment ion at m/z 92.

Loss of a Methyl Group: Cleavage of the methyl radical (-CH₃, mass = 15) from the parent ion would produce a fragment at m/z 123. docbrown.info

Ring Cleavage: The pyridine ring itself can fragment, although this often leads to lower mass ions.

The analysis of these fragmentation pathways provides conclusive evidence for the arrangement of atoms within the molecule. The fragmentation of related heterocyclic compounds is known to be significantly influenced by the nature and position of the substituents. arkat-usa.org

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Methyl-5-nitropyridine

m/z ValueProposed Fragment IonFormula of FragmentNotes
138[M]⁺• (Molecular Ion)[C₆H₆N₂O₂]⁺Confirms molecular weight.
123[M - CH₃]⁺[C₅H₃N₂O₂]⁺Loss of the methyl radical.
121[M - OH]⁺[C₆H₅N₂O]⁺Possible rearrangement and loss of OH.
92[M - NO₂]⁺[C₆H₆N]⁺Loss of the nitro group.
65[C₅H₅]⁺[C₅H₅]⁺Fragment corresponding to a cyclopentadienyl (B1206354) cation, common in aromatic ring fragmentation. docbrown.info

Crystallographic Analysis and Solid State Architectural Investigations of 2 Methyl 5 Nitropyridine Hydrate

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides detailed information about the molecular structure and the packing of molecules in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A fundamental outcome of an SC-XRD experiment is the determination of the crystal's unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This information defines the basic symmetry and repeating unit of the crystal lattice. At present, there is no published crystallographic data detailing the crystal system, space group, or unit cell parameters for 2-methyl-5-nitropyridine (B155877) hydrate (B1144303).

Analysis of Molecular Conformation and Bond Lengths/Angles in the Hydrate Form

SC-XRD analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within the 2-methyl-5-nitropyridine molecule and the co-crystallized water molecule. This would reveal the specific conformation of the molecule in its hydrated crystalline form. However, specific bond lengths and angles for 2-methyl-5-nitropyridine hydrate are not available in the current body of scientific literature.

Elucidation of Intermolecular Hydrogen Bonding Networks Involving Hydrate Water Molecules (N–H···O, O–H···O, C–H···O)

In a hydrated crystal, the water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding. An SC-XRD study would elucidate the intricate network of intermolecular interactions, such as hydrogen bonds between the water molecules and the nitro group (O–H···O) or the pyridine (B92270) nitrogen (O–H···N), as well as weaker C–H···O interactions. The specific details of the hydrogen bonding network for this compound remain uncharacterized.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used for phase identification by comparing the experimental diffraction pattern to known patterns in databases. PXRD is also a primary tool for studying polymorphism, the ability of a compound to exist in more than one crystal form. Each polymorph will produce a distinct PXRD pattern. A PXRD pattern for this compound has not been made publicly available, and as such, its phase purity and potential polymorphic forms have not been documented.

Thermal Analysis (TGA/DSC) for Hydrate Stability and Desolvation Processes

Thermal analysis techniques are critical for understanding the stability of a hydrated compound and the processes it undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrate, TGA can determine the amount of water present in the crystal lattice by identifying the temperature at which water is lost (desolvation).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and phase transitions, providing information on the energetics of these processes.

Simultaneous Thermal Analysis (STA) combines TGA and DSC, providing complementary information from a single measurement. netzsch.com A thermal analysis of this compound would provide valuable data on its thermal stability and the conditions under which it dehydrates. However, no specific TGA or DSC data for this compound is currently available in the scientific literature.

Computational Chemistry and Theoretical Characterization of 2 Methyl 5 Nitropyridine Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to model complex molecules like 2-Methyl-5-nitropyridine (B155877) hydrate (B1144303), offering insights into its geometry, reactivity, and electronic characteristics.

The first step in the theoretical characterization of 2-Methyl-5-nitropyridine hydrate involves geometry optimization. This computational process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For an isolated molecule of 2-Methyl-5-nitropyridine, DFT calculations would systematically adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Key structural parameters that would be determined include:

The geometry of the pyridine (B92270) ring.

The orientation and bond parameters of the methyl (-CH₃) and nitro (-NO₂) groups relative to the ring.

The planarity of the pyridine ring and the coplanarity of the nitro group.

When considering the hydrate form, the calculations are extended to include one or more water molecules, forming a "hydrate cluster." The optimization process then also identifies the most stable positions of the water molecules and the nature of the intermolecular interactions, specifically the hydrogen bonds between the water molecule(s) and the 2-Methyl-5-nitropyridine molecule. The calculations would likely show hydrogen bonding between the hydrogen atoms of water and the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring.

These optimized geometries are crucial as they form the foundation for all subsequent property calculations, such as vibrational frequencies, electronic transitions, and molecular orbital analysis.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that has the highest energy and contains electrons, acting as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For 2-Methyl-5-nitropyridine, one would expect the following characteristics:

HOMO: The HOMO is likely to be distributed over the electron-rich pyridine ring and the electron-donating methyl group. This region represents the most probable site for electrophilic attack.

LUMO: The LUMO is expected to be localized predominantly on the electron-withdrawing nitro group (-NO₂) and the pyridine ring. This area is susceptible to nucleophilic attack.

The analysis of charge distribution provides a quantitative measure of the electronic density at each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges. In 2-Methyl-5-nitropyridine, the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring would exhibit negative partial charges, while the carbon atoms and hydrogen atoms would carry positive partial charges.

Below is a representative data table of theoretical electronic properties for a nitropyridine derivative, calculated using a method like B3LYP/6-31G(d). researchgate.net

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.5 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy -2.1 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and stability; a larger gap implies higher stability.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. chemrxiv.org It is mapped onto the electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For 2-Methyl-5-nitropyridine, these would be concentrated around the oxygen atoms of the nitro group and the pyridine nitrogen atom. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are favorable for nucleophilic attack. Such regions would be found around the hydrogen atoms of the methyl group and the pyridine ring.

Green regions signify neutral or near-zero potential.

The EPS map provides a clear, intuitive picture of the molecule's charge landscape, complementing the HOMO-LUMO analysis to identify where the molecule is most likely to interact with other chemical species, including water molecules in its hydrated form. chemrxiv.org This is particularly useful in understanding non-covalent interactions like hydrogen bonding and cation-pi interactions. nih.gov

Conformational Analysis and Isomerism in Nitropyridine Systems

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations or rotamers. For nitropyridine systems, the primary source of such isomerism is the rotation of the substituent groups relative to the pyridine ring.

Theoretical calculations are essential for exploring the potential energy surface associated with bond rotations. For 2-Methyl-5-nitropyridine, two key rotational modes exist:

Rotation of the Nitro Group: The C-N bond connecting the nitro group to the pyridine ring allows for rotation. While a planar conformation, where the -NO₂ group is coplanar with the pyridine ring, is often the most stable due to electronic conjugation, a perpendicular conformation is also possible. DFT calculations can determine the energy barrier for this rotation.

Rotation of the Methyl Group: The methyl group can also rotate around its C-C bond. This rotation typically has a very low energy barrier and multiple equivalent low-energy conformations.

In some related pyridine systems, configurational isomers, such as Z and E isomers, can arise depending on the arrangement of substituents around a particular bond. nih.gov For instance, in related aminopyridine derivatives, the configuration around the C(ring)-N(amino) bond can be designated as Z or E. nih.gov While 2-Methyl-5-nitropyridine itself does not exhibit classical Z/E isomerism, computational studies can predict the relative energies of different spatial arrangements, which can be critical in more complex derivatives or during chemical reactions. Theoretical studies have been used to validate the existence of different conformers and isomers in the solid state. rsc.org

To determine the relative stability of different conformers and the likelihood of their interconversion at a given temperature, it is necessary to calculate the Gibbs free energy (ΔG). solubilityofthings.com The Gibbs free energy incorporates both enthalpy (ΔH), which is related to the electronic energy and zero-point vibrational energy from DFT calculations, and entropy (ΔS), which accounts for the vibrational, rotational, and translational freedom of the molecule.

The fundamental equation is: ΔG = ΔH - TΔS solubilityofthings.com

A negative ΔG indicates that the conversion from one isomer to another is spontaneous. solubilityofthings.com By calculating the Gibbs free energy for each stable conformer (local minima on the potential energy surface) and for the transition states that connect them, a comprehensive energy profile can be constructed.

Isomer Stability: The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium.

Interconversion Barrier: The difference in Gibbs free energy between a stable conformer and the transition state leading to another conformer represents the activation energy (energy barrier) for that interconversion. A high barrier suggests that the interconversion is slow. rsc.org

The following table provides an illustrative example of how thermodynamic data from such calculations would be presented to compare two hypothetical rotamers (e.g., planar vs. twisted nitro group).

ParameterConformer A (Planar)Conformer B (Twisted)ΔG (A→B)
ΔH (kcal/mol) 0.0+3.5+3.5
TΔS (kcal/mol at 298 K) 0.0+0.5+0.5
ΔG (kcal/mol at 298 K) 0.0+3.0+3.0

In this illustrative case, Conformer A is more stable by 3.0 kcal/mol, and the conversion to Conformer B is non-spontaneous.

Simulation of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts for Structural Correlation

No published data is available on the theoretical prediction of 1H and 13C NMR chemical shifts for this compound using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach with Density Functional Theory (DFT). Such studies are crucial for correlating the calculated molecular structure with experimental spectroscopic data.

Calculation of Vibrational Frequencies (IR, Raman) for Band Assignment

There are currently no computational studies that report the vibrational frequencies (infrared and Raman) of this compound. These calculations, typically performed using DFT methods, are essential for the precise assignment of vibrational modes observed in experimental spectra and for understanding the molecule's force field and bonding characteristics, which would be heavily influenced by the water of hydration.

Intermolecular Interaction Analysis and Crystal Lattice Energy Calculations

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This computational tool is invaluable for analyzing and quantifying the various non-covalent interactions within the crystal structure, such as hydrogen bonds involving the water molecules, and for visualizing the crystal packing.

Quantum Chemical Topology (Atoms in Molecules - AIM) for Hydrogen Bond Characterization

No studies employing Quantum Chemical Topology, specifically the Atoms in Molecules (AIM) theory, have been found for this compound. This analysis would be critical for characterizing the nature and strength of the hydrogen bonds between the 2-Methyl-5-nitropyridine molecule and the water molecules in the crystal lattice.

Reactivity Studies and Mechanistic Insights for 2 Methyl 5 Nitropyridine Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Investigation of Substituent Effects on Reactivity

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. wikipedia.org Conversely, electron-donating groups deactivate the ring towards nucleophilic substitution. masterorganicchemistry.com

In the context of 2-methyl-5-nitropyridine (B155877), the nitro group at the 5-position strongly activates the ring. The position of substituents relative to the leaving group is critical. When an electron-withdrawing group is positioned ortho or para to the leaving group, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. byjus.comwikipedia.org A meta-positioned group offers less stabilization, primarily through inductive effects. byjus.com

Role of the Nitro Group as an Activating and Leaving Group

The nitro group (–NO2) plays a dual role in the reactivity of 2-methyl-5-nitropyridine. Primarily, it functions as a powerful activating group for SNAr reactions. byjus.comwikipedia.org Its strong electron-withdrawing nature creates a significant partial positive charge on the carbon atoms of the pyridine ring, particularly at the positions ortho and para to it, facilitating nucleophilic attack. youtube.comyoutube.com This activation is essential for the substitution of leaving groups on the ring.

Interestingly, the nitro group itself can act as a leaving group in SNAr reactions, although this is less common than for halides. mdpi.comstackexchange.com The displacement of a nitro group is possible because it is a relatively stable anion (nitrite). stackexchange.com This reactivity has been observed in various nitropyridine systems, particularly when the ring is highly electron-deficient. mdpi.comstackexchange.com For instance, in some reactions of 2-methyl-3,5-dinitropyridine (B14619359) with sulfur nucleophiles, substitution of one of the nitro groups occurs. mdpi.com

Formation and Characterization of Meisenheimer Complexes

The structure of the Meisenheimer complex is stabilized by the delocalization of the negative charge across the ring and, crucially, onto the electron-withdrawing nitro group. youtube.comwikipedia.org This delocalization is most effective when the nitro group is at the ortho or para position relative to the site of nucleophilic attack. masterorganicchemistry.com In some cases, these intermediates are stable enough to be isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy. acs.orgacs.org The formation of N-protonated Meisenheimer-type adducts has been observed in the reaction of 3-nitropyridine (B142982) with certain carbanions. acs.orgacs.org

Transformations Involving the Methyl Group at Position 2

The methyl group at the 2-position of 2-methyl-5-nitropyridine is also a site of significant reactivity, allowing for a range of chemical transformations.

Oxidation and Reduction Chemistry

The methyl group of 2-methyl-5-nitropyridine can undergo oxidation to form various products. For instance, oxidation can convert the methyl group into a carboxylic acid. nih.govpsu.edu This transformation is a valuable synthetic route for creating pyridine carboxylic acid derivatives. nih.gov

Conversely, while the primary focus of reduction in nitro-containing compounds is often the nitro group itself, the methyl group can be involved in or influence reduction processes. The specific reaction conditions will dictate the outcome of reduction reactions.

Condensation and Alkylation Reactions

The methyl group in 2-methylpyridines is known to be acidic, and this acidity is enhanced by the presence of electron-withdrawing groups like the nitro group on the pyridine ring. mdpi.com This allows the methyl group to participate in condensation reactions. A condensation reaction involves the joining of two molecules with the removal of a small molecule, such as water. libretexts.org For example, 2-methyl-3-nitropyridines can react with various aromatic aldehydes in the presence of a base to yield 2-vinyl-3-nitropyridines. mdpi.com

Furthermore, the activated methyl group can undergo alkylation. Vicarious Nucleophilic Substitution (VNS) is a method for the C-H alkylation of electrophilic arenes like nitropyridines. acs.orgacs.org This process involves the addition of a carbanion stabilized by a sulfonyl group to the nitropyridine, forming a Meisenheimer-type adduct. This is followed by a base-induced elimination of the sulfinic acid to yield the alkylated product. acs.orgacs.org Both methyl and primary alkyl groups can be introduced into nitropyridines using this method. acs.org

Below is a table summarizing the yields of various alkylated nitropyridines from the reaction of nitropyridines with alkyl phenyl sulfones and neopentyl alkanesulfonates.

Product Starting Nitropyridine Alkylating Agent Yield (%) Reference
4a3-NitropyridineMethyl phenyl sulfone79 acs.org
4b3-NitropyridineEthyl phenyl sulfone75 acs.org
4c3-NitropyridineIsobutyl phenyl sulfone68 acs.org
4d3-NitropyridineOctyl phenyl sulfone71 acs.org
4e3-NitropyridineNeopentyl phenyl sulfone72 acs.org
4f3-NitropyridineCyclopropylmethyl phenyl sulfone72 acs.org
4g5-Bromo-3-nitropyridineMethyl phenyl sulfone85 acs.org
4h5-Bromo-3-nitropyridineEthyl phenyl sulfone81 acs.org
4i5-Bromo-3-nitropyridineIsobutyl phenyl sulfone75 acs.org
4j5-Bromo-3-nitropyridineNeopentyl phenyl sulfone78 acs.org
4k2-Chloro-4-nitropyridineMethyl phenyl sulfone65 acs.org
4l2-Chloro-4-nitropyridineEthyl phenyl sulfone62 acs.org
4m2-Chloro-4-nitropyridineIsobutyl phenyl sulfone58 acs.org
4n2-Chloro-4-nitropyridineNeopentyl phenyl sulfone61 acs.org
4o3-NitroquinolineMethyl phenyl sulfone79 acs.org
4p3-NitroquinolineEthyl phenyl sulfone25 acs.org
4q3-NitroquinolineNeopentyl phenyl sulfone65 acs.org
4r5-NitroisoquinolineMethyl phenyl sulfone65 acs.org
4s5-NitroisoquinolineEthyl phenyl sulfone55 acs.org
4t5-NitroisoquinolineNeopentyl phenyl sulfone61 acs.org

Cyclization Reactions for Formation of Fused Heterocycles

The pyridine ring, when substituted with reactive functional groups, serves as a valuable scaffold for the synthesis of fused heterocyclic systems. In the case of nitropyridine derivatives, the nitro group can participate in cyclization pathways. For example, the reaction of 5-nitropyridin-2(1H)-one and its N-methyl derivative with hydrazine (B178648) hydrate (B1144303) does not simply reduce the nitro group but instead leads to a complete rearrangement of the ring system to form (1H-pyrazol-3-yl)acetohydrazide. bitesizebio.com This transformation involves a complex mechanism initiated by the action of hydrazine hydrate, resulting in the formation of a new pyrazole (B372694) ring fused with a side chain derived from the original pyridine structure. bitesizebio.com

Similarly, the treatment of 7-nitro-1-(4-nitrophenyl) derivatives of imidazo- and -1,2,3-triazolo[4,5-c]pyridin-4-ones with hydrazine hydrate results in the formation of fused pyridazinone systems. bitesizebio.com These types of reactions highlight the utility of nitropyridine systems in generating diverse heterocyclic structures through intramolecular cyclization and rearrangement pathways, where the nitro group plays a key role in activating the molecule towards nucleophilic attack and subsequent ring transformation.

Catalytic Transformations of Nitropyridine Derivatives

Catalytic methods are paramount in the functionalization of pyridine rings, offering efficient and selective routes to a wide array of derivatives. For nitropyridine systems, palladium-catalyzed cross-coupling reactions and the reduction of the nitro group are among the most important transformations.

Palladium-catalyzed reactions provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. orgsyn.org For substrates like halogenated 2-methyl-5-nitropyridines, these reactions enable the introduction of various organic fragments onto the pyridine core. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the pyridine ring in these transformations.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, has been successfully applied to 2-bromo-5-nitropyridine. ontosight.ai This reaction, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, allows for the synthesis of substituted 5-nitro-2-ethynylpyridines. ontosight.ai These products are valuable intermediates that can be further transformed, for example, through hydration to yield 2-acetyl-5-nitropyridine. ontosight.ai

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is another cornerstone of cross-coupling chemistry. rsc.orgmdpi.com While specific examples for 2-methyl-5-nitropyridine hydrate are not detailed, general methods for the Suzuki coupling of 2-halopyridines are well-established. These reactions typically employ a palladium catalyst with phosphine (B1218219) ligands and a base to facilitate the coupling of aryl or vinyl boronic acids with the halopyridine. researchgate.net The reactivity can be challenging due to the potential for the nitrogen atom in the pyridine to coordinate to the palladium catalyst, but specialized ligand systems have been developed to overcome this. rsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. guidechem.com This reaction follows a Pd(0)/Pd(II) catalytic cycle and provides a direct method for the vinylation of aryl halides. guidechem.comgoogle.com For a substrate like 2-bromo-5-nitropyridine, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) ester would be expected to yield the corresponding 2-vinyl-5-nitropyridine derivative, catalyzed by a palladium source in the presence of a base. chemicalbook.com

Reaction Type Catalyst System Typical Reagents Product Type Reference
Sonogashira Pd(PPh₃)₂Cl₂ / CuITerminal Alkyne, Amine Base2-Alkynyl-5-nitropyridine ontosight.aiwikipedia.org
Suzuki-Miyaura Pd₂(dba)₃ / Phosphine or N-Heterocyclic Carbene LigandAryl/Vinyl Boronic Acid, Base (e.g., KF, K₂CO₃)2-Aryl/Vinyl-5-nitropyridine rsc.orgresearchgate.net
Heck Pd(OAc)₂ / Phosphine LigandAlkene, Base (e.g., NaOAc, Et₃N)2-Vinyl-5-nitropyridine guidechem.comchemicalbook.com

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 2-methyl-5-aminopyridine, a key building block for pharmaceuticals and other fine chemicals. wikipedia.org This conversion can be achieved through various catalytic methods.

Catalytic hydrogenation is a common and efficient method. For instance, the reduction of the closely related 2-methoxy-5-nitropyridine (B154726) to 2-methoxy-5-aminopyridine is effectively carried out using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent. medium.com This method is known for its high yields and the clean nature of the reaction, where the primary byproduct is water. medium.com The reaction proceeds under relatively mild conditions, such as temperatures of 60-65 °C and low hydrogen pressure. medium.com

Alternative reduction methods using metal powders in acidic media are also prevalent. The reduction of 2-amino-5-bromo-3-nitropyridine (B172296) can be accomplished using reduced iron powder in a mixture of ethanol, water, and a catalytic amount of hydrochloric acid. orgsyn.org This classic method is robust and effective for a variety of nitroarenes.

Substrate Reducing Agent / Catalyst Solvent / Conditions Product Yield Reference
2-Methoxy-5-nitropyridineH₂, 10% Pd/CMethanol, 60-65 °C, 0.01 MPa H₂2-Methoxy-5-aminopyridine95-96% medium.com
2-Amino-5-bromo-3-nitropyridineReduced Iron / HClEthanol, Water2,3-Diamino-5-bromopyridineHigh orgsyn.org
3-Methyl-pyridin-2-ylamine (Nitration product)Neutralization with aq. Ammonia (B1221849)Water, DMFA3-Methyl-5-nitro-pyridin-2-ylamine35%

Impact of Hydrate Water on Reaction Pathways and Kinetics

Water molecules within a crystal lattice are not merely passive occupants; they are an integral part of the structure, often held in place by hydrogen bonds. bitesizebio.com Their presence can affect the compound's stability, solubility, and melting point. From a reactivity standpoint, the water of crystallization can have several roles:

Direct Participation: The water molecule can act as a reactant, for example, in hydrolysis reactions.

Catalytic Role: It may function as a proton donor or acceptor, facilitating acid- or base-catalyzed steps in a reaction mechanism.

Structural Influence: The way water molecules are packed in the crystal can affect the accessibility of reactive sites on the primary molecule. The transition from a hydrated to an anhydrous form often involves a change in crystal structure, which can alter reactivity.

Solvation Effects: During a reaction in the solid state or as a slurry, the local concentration of water can influence reaction rates and equilibria.

A notable example from inorganic chemistry that illustrates the profound impact of hydration is with rhodium(III) chloride. The hydrated form, RhCl₃·3H₂O, is a versatile and water-soluble catalyst, whereas anhydrous RhCl₃ is insoluble in water and has limited catalytic use. This demonstrates that the presence of water of crystallization can be critical to chemical utility. For this compound, the water molecule could potentially influence reactions by altering the local polarity, participating in proton transfer steps, or affecting the stability of intermediates and transition states, though specific studies are required to confirm these effects.

Applications of 2 Methyl 5 Nitropyridine Hydrate As a Synthetic Building Block

Precursor for Advanced Pyridine (B92270) Derivatives and Substituted Heterocycles

2-Methyl-5-nitropyridine (B155877) hydrate (B1144303) is a key starting material for the synthesis of a wide array of advanced pyridine derivatives and other substituted heterocycles. guidechem.comchemicalbook.com The presence of the nitro group, an electron-withdrawing group, and the methyl group, an electron-donating group, on the pyridine ring allows for a variety of chemical transformations. guidechem.com

The nitro group can be readily reduced to an amino group, which can then undergo a plethora of reactions such as diazotization, acylation, and alkylation, leading to a diverse range of functionalized pyridines. For instance, the reduction of the nitro group in 2-methyl-5-nitropyridine derivatives can be a key step in the synthesis of biologically active molecules. Furthermore, the methyl group can be functionalized, for example, through condensation reactions with aldehydes to form styryl derivatives. mdpi.com

Research has demonstrated the conversion of 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines via reaction with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com This highlights the utility of manipulating substituents on the pyridine ring to achieve desired derivatives. The reactivity of the pyridine ring itself can also be exploited in nucleophilic aromatic substitution reactions, further expanding the scope of accessible heterocyclic structures. mdpi.com

Table 1: Examples of Pyridine Derivatives Synthesized from 2-Methyl-5-nitropyridine Precursors

PrecursorReagents and ConditionsProductApplicationReference
2-Chloro-3-nitropyridines1. Diethyl malonate, K2CO3, THF2. Aqueous H2SO42-Methyl-3-nitropyridinesIntermediate for styrylpyridines mdpi.com
2-Amino-5-nitropyridineMethyl iodide, base2-Methylamino-5-nitropyridinePrecursor for fused heterocycles
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester20% aq. H2SO4, 100°C2-Methyl-5-nitropyridineBuilding block chemicalbook.com

Synthesis of Hydrazides and Hydrazones

A significant application of 2-Methyl-5-nitropyridine derivatives lies in the synthesis of hydrazides and their subsequent conversion to hydrazones. researchgate.netmdpi.com These classes of compounds are of great interest due to their wide range of biological activities. researchgate.netnih.govnih.gov

The synthesis of hydrazides typically involves the reaction of an ester derivative of a 2-methyl-5-nitropyridine carboxylic acid with hydrazine (B178648) hydrate. mdpi.comnih.gov For example, ethyl 2-methyl-5-nitro-6-phenylnicotinate can be converted to 2-methyl-5-nitro-6-phenylnicotinohydrazide by heating with hydrazine hydrate. mdpi.com

These resulting hydrazides are valuable intermediates that can be readily condensed with various aldehydes and ketones to form the corresponding hydrazones. researchgate.netresearchgate.net The general reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration. This modular approach allows for the generation of a large library of hydrazone derivatives with diverse substituents, which is crucial for structure-activity relationship studies. researchgate.net

Table 2: Synthesis of Hydrazides and Hydrazones from 2-Methyl-5-nitropyridine Derivatives

Starting MaterialReagentProductProduct ClassReference
Ethyl 2-methyl-5-nitro-6-phenylnicotinateHydrazine hydrate2-Methyl-5-nitro-6-phenylnicotinohydrazideHydrazide mdpi.com
2-Methyl-5-nitro-6-phenylnicotinohydrazideSubstituted aldehydes2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazonesHydrazone researchgate.net
Pyridine halide AHydrazine hydrate2-Hydrazinopyridine (B147025) derivative PHydrazine derivative google.com

Integration into Multicomponent Reactions for Chemical Diversity

2-Methyl-5-nitropyridine and its derivatives are valuable components in multicomponent reactions (MCRs), which are powerful tools for generating chemical diversity. guidechem.com MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.

The reactive functionalities of 2-methyl-5-nitropyridine, such as the activated methyl group and the versatile nitro group (which can be transformed into an amino group), make it an ideal candidate for participation in various MCRs. For instance, derivatives of 2-methyl-5-nitropyridine can be incorporated into reactions that construct complex heterocyclic scaffolds.

While direct examples of 2-Methyl-5-nitropyridine hydrate in MCRs are not extensively detailed in the provided search results, the synthesis of related structures, such as 5-ethoxy carbonyl-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione via a multicomponent reaction, points to the potential of similar pyridine-based building blocks in this area. researchgate.net The development of novel MCRs involving 2-methyl-5-nitropyridine derivatives represents a promising avenue for the rapid generation of libraries of complex molecules for screening in drug discovery and materials science.

Construction of Complex Organic Scaffolds Relevant to Chemical Biology and Materials Science

The versatility of this compound as a building block extends to the construction of complex organic scaffolds with potential applications in chemical biology and materials science. mdpi.com The ability to introduce various functional groups and build upon the pyridine core allows for the synthesis of molecules with specific properties and functions.

In the realm of chemical biology, derivatives of 2-methyl-5-nitropyridine can serve as scaffolds for the development of new therapeutic agents. For example, the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine demonstrates the integration of the 2-methyl-5-nitrophenyl moiety into a larger, more complex structure that is of interest in medicinal chemistry. bldpharm.com

In materials science, the incorporation of the 2-methyl-5-nitropyridine unit can influence the photophysical and electronic properties of organic materials. The synthesis of 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines, which have shown remarkable fluorescent properties, is a testament to this application. mdpi.com The ability to tune the electronic nature of the pyridine ring through substitution allows for the rational design of new materials with desired optical and electronic characteristics.

Future Research Directions and Emerging Opportunities for 2 Methyl 5 Nitropyridine Hydrate

Development of Novel and Efficient Synthetic Routes with Controlled Hydrate (B1144303) Formation

The foundation of any exploration into a new material is a reliable and controllable method of synthesis. Currently, documented synthetic routes primarily focus on the production of anhydrous 2-Methyl-5-nitropyridine (B155877). For instance, one established method involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester in the presence of sulfuric acid and water. guidechem.com While this procedure utilizes an aqueous environment, the controlled formation and isolation of a stable hydrate have not been the primary objective.

Future research should, therefore, prioritize the development of synthetic strategies that not only efficiently produce 2-Methyl-5-nitropyridine but also allow for the selective and reproducible formation of its hydrate. This could involve a systematic study of crystallization conditions, including:

Solvent Systems: Investigating the influence of varying water content in different organic co-solvents on hydrate formation.

Temperature and pH: Mapping the temperature and pH ranges that favor the crystallization of the hydrate over the anhydrous form.

Seeding: Utilizing seed crystals of the desired hydrate to promote its crystallization.

By establishing a robust synthetic methodology, researchers can ensure a consistent supply of high-quality 2-Methyl-5-nitropyridine hydrate for further investigation.

In-depth Studies of Hydrate Polymorphism and Solvate Chemistry

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, is of paramount importance in materials science and pharmaceuticals. It is highly probable that this compound may exhibit polymorphism, with different hydrate forms containing varying numbers of water molecules or different hydrogen-bonding networks.

A comprehensive investigation into the polymorphic landscape of this compound is a critical area for future research. This would involve:

Screening for Polymorphs: Employing a wide range of crystallization conditions to identify and isolate different polymorphic forms of the hydrate.

Characterization of Polymorphs: Utilizing techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different polymorphs and determine their relative stabilities.

Solvate Chemistry: Expanding the study to include the formation of other solvates, where solvent molecules other than water are incorporated into the crystal lattice. This comparative analysis could provide valuable insights into the factors governing crystal packing and stability.

Understanding the polymorphic behavior and solvate chemistry of 2-Methyl-5-nitropyridine is essential for controlling its properties and ensuring the selection of the most suitable form for any given application.

Advanced Spectroscopic Characterization of Crystalline Hydrates under Varying Conditions

A thorough understanding of the structural and dynamic properties of this compound at the molecular level is crucial. Advanced spectroscopic techniques can provide a wealth of information about the crystalline solid state. Future research should focus on:

Vibrational Spectroscopy: Employing Infrared (IR) and Raman spectroscopy to probe the hydrogen-bonding interactions between the 2-Methyl-5-nitropyridine molecule and the water molecules within the crystal lattice. Shifts in the vibrational frequencies of the nitro group, pyridine (B92270) ring, and water molecules can provide detailed insights into the nature and strength of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy can be used to elucidate the local environment of the different atoms within the crystal structure. This can help to distinguish between different polymorphic forms and provide information on molecular motion within the lattice.

In-situ Characterization: Conducting spectroscopic measurements under varying conditions of temperature and humidity to monitor any phase transitions or changes in the hydration state of the compound.

These detailed spectroscopic studies will be instrumental in building a comprehensive picture of the structure and behavior of this compound.

Computational Design and Prediction of New 2-Methyl-5-nitropyridine Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for predicting the properties of molecules and materials, thereby guiding experimental research. In the context of this compound, computational studies can be employed to:

Model Hydrate Structures: Using quantum chemical methods, such as Density Functional Theory (DFT), to model the crystal structures of different potential polymorphs of this compound. These calculations can predict the relative energies and stabilities of different forms.

Predict Spectroscopic Properties: Simulating the IR, Raman, and NMR spectra of the modeled structures for comparison with experimental data, aiding in the identification and characterization of different polymorphs.

Design Novel Derivatives: Computationally designing new derivatives of 2-Methyl-5-nitropyridine with modified functional groups to tune their electronic properties and, consequently, their reactivity and ability to form stable hydrates. For example, the introduction of additional hydrogen bond donor or acceptor groups could influence the formation and structure of the resulting hydrates.

The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of new 2-Methyl-5-nitropyridine-based materials with tailored properties.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design of crystalline solids with desired properties. This compound, with its potential for specific hydrogen bonding interactions involving the nitro group, the pyridine nitrogen, and the water molecules, is a promising candidate for exploration in these fields.

Future research in this area could involve:

Co-crystal Formation: Investigating the ability of this compound to form co-crystals with other molecules. The water molecules in the hydrate could play a crucial role in mediating the interactions between the co-formers, leading to novel supramolecular architectures.

Host-Guest Chemistry: Exploring the potential of the crystalline lattice of this compound to act as a host for small guest molecules. The size and shape of the cavities within the host lattice could be tuned by controlling the hydrate form.

Functional Materials: Designing and synthesizing new functional materials based on this compound with potential applications in areas such as non-linear optics or as components in molecular sensors. The arrangement of the molecules in the crystal lattice can have a profound effect on the bulk properties of the material.

The exploration of this compound in the context of supramolecular chemistry and crystal engineering holds the promise of creating novel materials with unique structures and functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-nitropyridine hydrate, and how can purity be ensured?

  • Methodology : Nitration of 2-methylpyridine using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (45–50°C) is a common route . Post-synthesis, hydrolysis with NaOH followed by neutralization yields intermediates. Recrystallization in water or ethanol is critical to achieving >95% purity .
  • Analytical Validation : Use HPLC (C18 column, methanol/water mobile phase) or NMR (e.g., δ 8.5–9.0 ppm for nitro group protons) to confirm structure and purity .

Q. How should researchers handle and store this compound to mitigate hazards?

  • Safety Protocols :

  • Avoid dust generation; use fume hoods and wear nitrile gloves, lab coats, and safety goggles .
  • Store in sealed containers in dry, ventilated areas away from oxidizers .
    • Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

  • Techniques :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures (monoclinic systems common for nitropyridines) .
  • FTIR : Identify nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ~169 for the anhydrous form) .

Advanced Research Questions

Q. How can conflicting stability data for this compound under varying humidity and temperature be resolved?

  • Experimental Design :

  • Conduct accelerated stability studies using DSC (differential scanning calorimetry) to assess hydrate ↔ anhydrous phase transitions .
  • Monitor hygroscopicity via dynamic vapor sorption (DVS) at 25–40°C and 0–90% relative humidity .
    • Data Interpretation : Conflicting results may arise from incomplete hydration equilibria; use in situ Raman spectroscopy to track real-time structural changes .

Q. What strategies optimize reaction yields in the synthesis of derivatives (e.g., 2-methyl-5-aminopyridine) from this compound?

  • Catalytic Reduction :

  • Hydrogenate with Pd/C (10% w/w) in ethanol under H₂ (1–3 atm) at 50°C .
  • Monitor reduction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-reduction to pyridine .
    • Byproduct Mitigation : Use scavengers like activated charcoal to remove residual nitro compounds .

Q. How do steric and electronic effects of the methyl and nitro groups influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Analysis :

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density at C-3 and C-4 positions, which are prone to nucleophilic attack .
  • Experimentally validate using Suzuki-Miyaura coupling with aryl boronic acids; compare yields with/without methyl/nitro groups .

Q. What environmental impact assessment methods are recommended for this compound in laboratory waste streams?

  • Ecotoxicology Protocols :

  • Use OECD Test Guideline 301 for biodegradability screening .
  • Quantify LC₅₀ for aquatic organisms (e.g., Daphnia magna) via OECD 202 .
    • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal; avoid release into drains .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (83–90°C) for this compound?

  • Root Cause Analysis :

  • Variations may stem from hydrate ↔ anhydrous phase transitions. Use hot-stage microscopy to observe melting behavior .
  • Compare DSC thermograms from multiple batches; endothermic peaks at ~85°C confirm hydrate stability .

Q. Why do computational models sometimes fail to predict the solubility of this compound in polar aprotic solvents?

  • Model Refinement :

  • Incorporate solvent-hydrate hydrogen bonding parameters in COSMO-RS simulations .
  • Validate with experimental solubility data in DMSO, DMF, and acetonitrile at 25–60°C .

Tables for Key Data

Property Value/Method Reference
Melting Point (hydrate)83–85°C (DSC)
LogP (octanol/water)1.2 (calculated via ChemAxon)
Stability in AirHygroscopic; store under N₂
Optimal RecrystallizationEthanol/water (7:3 v/v)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.